molecular formula C19H15N3OS B4759942 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide

Cat. No. B4759942
M. Wt: 333.4 g/mol
InChI Key: BWLNNGKGIRMQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide, also known as LMT-28, is a small molecule drug that has been the subject of extensive research due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer properties, and as such, has been studied extensively in the field of oncology.

Mechanism of Action

The exact mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are crucial for cancer cell survival. Specifically, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is thought to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has also been found to exhibit other biochemical and physiological effects. For example, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been found to exhibit anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is its potent anticancer properties, which make it a promising candidate for the development of new cancer therapies. However, one limitation of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is that it has been found to exhibit low solubility in aqueous solutions, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide. One area of interest is the development of new formulations of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide that address its solubility issues, which may increase its effectiveness in certain applications. Additionally, further research is needed to fully understand the mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide, which may lead to the development of new cancer therapies that target HDACs. Finally, research is needed to explore the potential applications of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide in other areas, such as the treatment of inflammatory diseases.

Scientific Research Applications

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide exhibits potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, in vivo studies have shown that N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-5-14(6-4-12)17-13(2)24-19(16(17)11-20)22-18(23)15-7-9-21-10-8-15/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLNNGKGIRMQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.